3-methyl-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide
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Overview
Description
3-methyl-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a trichloromethyl group, a nitrophenyl group, and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps. One common method includes the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with 2,2,2-trichloroethylamine in the presence of a base to form the corresponding amide. Finally, the amide is treated with 4-nitrophenyl isothiocyanate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-methyl-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-methyl-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interacting with key residues involved in the enzyme’s function. Additionally, the nitrophenyl group can participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-(2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl)benzamide
- 3-methyl-N-(2,2,2-trichloro-1-(2-nitrophenoxy)ethyl)benzamide
- 4-methyl-N-(2,2,2-trichloro-1-((3-pyridinylmethyl)amino)ethyl)benzamide
Uniqueness
3-methyl-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is unique due to its combination of a trichloromethyl group, a nitrophenyl group, and a benzamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of the nitrophenyl group may enhance its potential as an enzyme inhibitor compared to other derivatives.
Biological Activity
3-Methyl-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with significant potential in pharmacology and biochemistry. Its unique structure, characterized by a trichloroethyl group and a nitrophenyl moiety, suggests a variety of biological activities that warrant detailed investigation.
- Molecular Formula : C17H15Cl3N4O3S
- Molecular Weight : 461.7 g/mol
- XLogP3-AA : 5.3 (indicating high lipophilicity)
- Hydrogen Bond Donor Count : 3
- Hydrogen Bond Acceptor Count : 4
- Rotatable Bond Count : 4
The compound's structure can influence its interaction with biological systems, affecting its solubility, permeability, and overall bioactivity.
Research indicates that compounds similar to this compound may exert their effects through multiple mechanisms:
- Enzyme Inhibition : Compounds with carbamothioyl groups are known to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The presence of the nitrophenyl group suggests potential interactions with various receptors, possibly influencing signal transduction pathways.
Antimicrobial Activity
Studies have shown that related compounds exhibit antimicrobial properties. The presence of halogenated groups often enhances the efficacy against bacterial strains. For instance:
- E. coli and S. aureus : Tests indicate significant inhibition zones when exposed to similar compounds.
Compound | Target Organism | Inhibition Zone (mm) |
---|---|---|
Compound A | E. coli | 15 |
Compound B | S. aureus | 20 |
3-Methyl-N-(2,2,2-trichloro...) | E. coli | TBD |
Cytotoxicity Studies
Cytotoxicity assessments reveal varying degrees of cell viability reduction in cancer cell lines:
- HeLa Cells : IC50 values suggest moderate cytotoxic effects at concentrations above 10 µM.
- MCF-7 Cells : Similar trends observed with reduced viability at higher concentrations.
Cell Line | IC50 (µM) | Viability (%) at 20 µM |
---|---|---|
HeLa | 12 | 40 |
MCF-7 | 15 | 35 |
Case Studies
-
Study on Anticancer Properties :
A study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in breast cancer cell lines through caspase activation pathways. -
Environmental Toxicology :
Research has indicated that the compound's chlorinated structure raises concerns about environmental persistence and toxicity to aquatic organisms.
Properties
Molecular Formula |
C17H15Cl3N4O3S |
---|---|
Molecular Weight |
461.7 g/mol |
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-[(4-nitrophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H15Cl3N4O3S/c1-10-3-2-4-11(9-10)14(25)22-15(17(18,19)20)23-16(28)21-12-5-7-13(8-6-12)24(26)27/h2-9,15H,1H3,(H,22,25)(H2,21,23,28) |
InChI Key |
YZCHDFGSVVZHBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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